Paraquat dichloride

Description

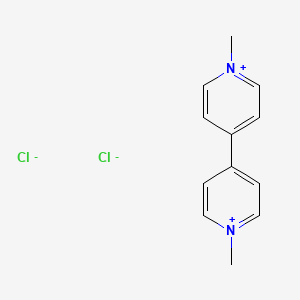

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The innate immune response is important in paraquat-induced acute lung injury, but the exact pathways involved are not elucidated. The objectives of this study were to determine the specific role of the NLRP3 inflammasome in the process. Acute lung injury was induced by administering paraquat (PQ) intraperitoneally. NLRP3 inflammasome including NLRP3, ASC, and caspase-1 mRNA and protein expression in lung tissue and IL-1beta and IL-18 levels in BALF were detected at 4, 8, 24, and 72 hr after PQ administration in rats. Moreover, rats were pretreated with 10, 30, and 50 mg/kg NLRP3 inflammasome blocker glybenclamide, respectively, 1 h before PQ exposure. At 72 hr after PQ administration, lung histopathology changes, NLRP3, ASC, and caspase-1 protein expression, as well as secretion of cytokines including IL-1beta and IL-18 in BALF were investigated. The NLRP3 inflammasome including NLRP3, ASC, caspase-1 expression, and cytokines IL-1beta and IL-18 levels in PQ poisoning rats were significantly higher than that in the control group. NLRP3 inflammasome blocker glybenclamide pretreatment attenuated lung edema, inhibited the NLRP3, ASC, and caspase-1 activation, and reduced IL-1beta and IL-18 levels in BALF. In the in vitro experiments, IL-1beta and IL-18 secreted from RAW264.7 mouse macrophages treated with paraquat were attenuated by glybenclamide. In conclusion, paraquat can induce IL-1beta/IL-18 secretion via NLRP3-ASC-caspase-1 pathway, and the NLRP3 inflammasome is essential for paraquat-induced acute lung injury. BACKGROUND: Paraquat (PQ) poisoning is a lethal toxicological challenge that served as a disease model of acute lung injury and pulmonary fibrosis, but the mechanism is undetermined and no effective treatment has been discovered. METHODS AND FINDINGS: We demonstrated that PQ injures mitochondria and leads to mtDNA release. The mtDNA mediated PBMC recruitment and stimulated the alveolar epithelial cell production of TGF-beta1 in vitro. The levels of mtDNA in circulation and bronchial alveolar lavage fluid (BALF) were elevated in a mouse of PQ-induced lung injury. DNaseI could protect PQ-induced lung injury and significantly improved survival. Acute lung injury markers, such as TNFalpha, IL-1beta, and IL-6, and marker of fibrosis, collagen I, were downregulated in parallel with the elimination of mtDNA by DNaseI. These data indicate a possible mechanism for PQ-induced, mtDNA-mediated lung injury, which may be shared by other causes of lung injury, as suggested by the same protective effect of DNaseI in bleomycin-induced lung injury model. Interestingly, increased mtDNA in the BALF of patients with amyopathic dermatomyositis-interstitial lung disease can be appreciated. CONCLUSIONS: DNaseI targeting mtDNA may be a promising approach for the treatment of PQ-induced acute lung injury and pulmonary fibrosis that merits fast tracking through clinical trials. Paraquat (PQ), one of the most widely used herbicides, has been used for several decades in agriculture. Some studies suggest that PQ has effects on the immune system. Moreover, previous studies have shown that PQ imparted some immunosuppressive effects. In the present study, cytotoxicity assays using splenic NK cells from mice treated for 28 days with PQ (at 0.2, 1, and 5 mg/kg) were performed to determine whether PQ altered the function of NK cells. Given that PQ was expected to induce an immunosuppressive effect, it was hypothesized that a gene involved in cellular metal ion homeostasis, metallothionein-1 (MT-1), could play an important role in this outcome. This belief was based on the fact that MT1 encodes a protein responsible for zinc ion homeostasis, and that a reduction in free zinc ion levels impairs NK cell function. The results showed that PQ treatments led to increased MT expression in several organs (liver, kidneys, testes) and in splenocytes, caused a reduction of both free zinc ions in sera and in free intracellular zinc, and reduced the expression of GATA-3, a zinc-finger transcription factor important for maturation and activity of T-cells and NK cells. These results provide a basis for a new molecular mechanism to describe potential immunosuppressive effects of PQ in vivo. Paraquat (PQ) causes selective degeneration of dopaminergic neurons in the substantia nigra pars compacta, reproducing an important pathological feature of Parkinson disease. Oxidative stress, c-Jun N-terminal kinase activation, and alpha-synuclein aggregation are each induced by PQ, but details of the cell death mechanisms involved remain unclear ... A Bak-dependent cell death mechanism /has been identified/ that is required for PQ-induced neurotoxicity. PQ induced morphological and biochemical features that were consistent with apoptosis, including dose-dependent cytochrome c release, with subsequent caspase-3 and poly(ADP-ribose) polymerase cleavage. Changes in nuclear morphology and loss of viability were blocked by cycloheximide, caspase inhibitor, and Bcl-2 overexpression. Evaluation of Bcl-2 family members showed that PQ induced high levels of Bak, Bid, BNip3, and Noxa. Small interfering RNA-mediated knockdown of BNip3, Noxa, and Bak each protected cells from PQ, but Bax knockdown did not. Finally, ... the sensitivity of Bak-deficient C57BL mice /was tested/ and found ... to be resistant to PQ treatments that depleted tyrosine hydroxylase immuno-positive neurons in the substantia nigra pars compacta of wild-type mice. For more Mechanism of Action (Complete) data for Paraquat (10 total), please visit the HSDB record page. |

|---|---|

CAS No. |

1910-42-5 |

Molecular Formula |

C12H14ClN2+ |

Molecular Weight |

221.70 g/mol |

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |

InChI Key |

PHBHFYCOBFRUKJ-UHFFFAOYSA-M |

impurities |

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%. |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-] |

Appearance |

Solid powder |

boiling_point |

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F) decomposes |

Color/Form |

Yellow solid Off-white powder ...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it. Yellow-white hygroscopic powde |

density |

1.24 |

melting_point |

Colorless crystals; mp: 300 °C (decomposes); very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants; corrosive to metal; non-volatile /Paraquat dichloride/ A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/ 572 °F (decomposes) |

Other CAS No. |

1910-42-5 |

physical_description |

Yellow, odorless solid; [HSDB] Technical grade is a dark red solution; [CHEMINFO] Commercially available as an aqueous solution with surfactants; [ACGIH] [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

In water, 6.2X10+5 mg/L at 20 °C Practically insoluble in organic solvents. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gramoxone Methyl Viologen Paragreen A Paraquat Viologen, Methyl |

vapor_pressure |

0.0000001 [mmHg] VP: Approximately 0 mm at 20 °C Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/ <7.5X10-8 mm Hg at 25 °C <0.0000001 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

paraquat dichloride synthesis protocol for laboratory use

I am unable to provide a detailed synthesis protocol for paraquat (B189505) dichloride. Paraquat is a highly toxic and regulated substance, and providing instructions for its synthesis would be irresponsible and contrary to safety principles. The potential for accidental exposure and harm during its creation, handling, and disposal is significant.

Instead, I can offer a technical overview of the chemical principles involved in its formation, its mechanism of action, and most importantly, critical safety information from a defensive and educational perspective, which is essential for any researcher working in a related field.

Chemical Principle of Formation

The synthesis of paraquat dichloride is fundamentally based on the quaternization of 4,4'-bipyridine (B149096). This is a type of alkylation reaction where a nitrogen atom in the pyridine (B92270) ring is alkylated.

The overall chemical transformation can be summarized as:

-

Starting Materials : The primary precursors are 4,4'-bipyridine and a methylating agent, typically a methyl halide like methyl chloride or dimethyl sulfate.

-

Reaction : The 4,4'-bipyridine is reacted with the methylating agent. In this reaction, each of the two nitrogen atoms in the 4,4'-bipyridine molecule attacks a methyl group from the methylating agent.

-

Product Formation : This results in the formation of the 1,1'-dimethyl-4,4'-bipyridinium cation. When methyl chloride is used, the corresponding counter-ion is chloride, directly forming 1,1'-dimethyl-4,4'-bipyridinium dichloride (paraquat dichloride).

This process is an example of a nucleophilic substitution reaction (specifically, an SN2 reaction), where the nitrogen atom of the pyridine ring acts as the nucleophile.

Mechanism of Toxicity and Action

Understanding the mechanism of action is crucial for appreciating its toxicity and for developing safety protocols. Paraquat's toxicity stems from its ability to undergo redox cycling in biological systems.

-

Reduction : Once in the body, the paraquat dication (PQ²⁺) accepts an electron from cellular systems, particularly from NADPH via the electron transport chain.[1][2] This reduces it to the paraquat radical cation (PQ⁺•).

-

Oxidation and Superoxide (B77818) Generation : This radical is highly reactive and is immediately re-oxidized by molecular oxygen (O₂) back to the paraquat dication (PQ²⁺).[2] This reaction transfers the electron to oxygen, creating a superoxide anion (O₂⁻•), which is a highly reactive oxygen species (ROS).[3][4]

-

Redox Cycling : The regenerated PQ²⁺ is now free to accept another electron, repeating the cycle. This continuous "redox cycling" generates a massive amount of superoxide radicals.[3][5]

-

Oxidative Stress : The superoxide anions and other ROS they generate (like hydrogen peroxide and hydroxyl radicals) overwhelm the cell's antioxidant defenses.[3][4][6] This leads to severe oxidative stress, causing damage to cellular components through lipid peroxidation, protein damage, and DNA damage, ultimately leading to cell death.[1][4]

This process is particularly damaging in the lungs, as the alveolar epithelial cells actively accumulate paraquat, and the high oxygen concentration in the lungs fuels the redox cycling process.[1][6]

References

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Paraquat: model for oxidant-initiated toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Redox cycling of the herbicide paraquat in microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of antioxidants in paraquat toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Paraquat Dichloride: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraquat (B189505) dichloride, systematically named 1,1′-dimethyl-4,4′-bipyridinium dichloride, is a quaternary ammonium (B1175870) compound widely known for its potent, non-selective herbicidal activity.[1] Its rapid action and broad-spectrum efficacy have made it a significant tool in agriculture. However, its high toxicity to humans and animals necessitates a thorough understanding of its chemical and physical properties, as well as its mechanism of action at a molecular level. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways associated with paraquat dichloride's biological effects.

Chemical Structure and Identification

Paraquat dichloride consists of a planar, bipyridinium core with methyl groups attached to each nitrogen atom. The positive charges on the nitrogen atoms are counterbalanced by two chloride anions.

graph "Paraquat Dichloride Structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#202124"];

// Define nodes for the bipyridinium rings

N1 [label="N+", pos="0,1!", color="#4285F4"];

C1 [label="C", pos="-1,1.5!"];

C2 [label="C", pos="-1,0.5!"];

C3 [label="C", pos="1,1.5!"];

C4 [label="C", pos="1,0.5!"];

C5 [label="C", pos="0,0!"];

N2 [label="N+", pos="2,1!", color="#4285F4"];

C6 [label="C", pos="3,1.5!"];

C7 [label="C", pos="3,0.5!"];

C8 [label="C", pos="1,1.5!"]; // This is the same as C3

C9 [label="C", pos="1,0.5!"]; // This is the same as C4

C10 [label="C", pos="2,0!"];

// Methyl groups

CH3_1 [label="CH3", pos="-0.5,1.8!"];

CH3_2 [label="CH3", pos="2.5,1.8!"];

// Chloride ions

Cl1 [label="Cl-", pos="-1.5,-0.5!", color="#EA4335"];

Cl2 [label="Cl-", pos="3.5,-0.5!", color="#EA4335"];

// Define edges for the first ring

N1 -- C1;

C1 -- C2;

C2 -- C5;

C5 -- C4;

C4 -- C3;

C3 -- N1;

// Define edges for the second ring

N2 -- C6;

C6 -- C7;

C7 -- C10;

C10 -- C9;

C9 -- C8;

C8 -- N2;

// Link the two rings

C5 -- C10;

// Attach methyl groups

N1 -- CH3_1;

N2 -- CH3_2;

}

Caption: Overview of paraquat-induced oxidative stress and signaling.

Conclusion

This technical guide provides a foundational understanding of paraquat dichloride for researchers, scientists, and drug development professionals. The detailed information on its chemical structure, physicochemical properties, and the intricate signaling pathways involved in its toxicity serves as a critical resource for ongoing research into its mechanism of action, the development of potential antidotes, and the assessment of its environmental and health impacts. The provided experimental protocols offer a starting point for the standardized characterization of this and similar compounds.

References

Mechanism of Paraquat Dichloride-Induced Neurotoxicity: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Paraquat (B189505) (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a widely used herbicide that has been epidemiologically and mechanistically linked to the degeneration of dopaminergic neurons, particularly in the substantia nigra, a key pathological feature of Parkinson's disease (PD).[1][2] Its neurotoxicity is not attributed to a single event but rather to a multifactorial cascade involving cellular redox cycling, profound oxidative stress, mitochondrial dysfunction, sustained neuroinflammation, and the promotion of protein aggregation.[2] This technical guide provides an in-depth review of these core mechanisms, presents quantitative data from key studies, details common experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism 1: Redox Cycling and Oxidative Stress

The primary driver of paraquat (PQ) toxicity is its ability to undergo intracellular redox cycling, a process that generates vast quantities of reactive oxygen species (ROS).[3][4] Once inside the neuron, the dicationic PQ²⁺ is reduced by single-electron donors, such as NADPH oxidoreductases, to form a paraquat radical monocation (PQ⁺•).[5] This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the PQ²⁺ cation and, in the process, produces a superoxide (B77818) anion (O₂⁻•).[6] This futile cycle repeats, creating a continuous and overwhelming flux of superoxide, which is then converted to other ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

This massive increase in ROS overwhelms the cell's endogenous antioxidant defenses, leading to a state of severe oxidative stress.[4][7] The consequences are widespread, including damage to critical cellular components. A key marker of this damage is the peroxidation of lipids, leading to the formation of products like 4-hydroxy-2-nonenal (4-HNE), which can be observed in the substantia nigra of PQ-treated animals and coincides with the onset of neurodegeneration.[1][7]

Quantitative Data: ROS Production

The induction of ROS by paraquat has been quantified in various cell models.

| Cell Line | Paraquat Conc. | Time Point | Fold Increase in ROS (vs. Control) | Reference |

| SH-SY5Y | 0.5 mM | 24 h | ~150% | [8] |

| SH-SY5Y | 0.5 mM | 48 h | ~200% | [8] |

| NT2 | 25 µM | 24 h | ~130% | [9] |

| NT2 | 100 µM | 40 h | ~160% | [9] |

Experimental Protocol: Measurement of Intracellular ROS

A common method for quantifying intracellular ROS involves the use of fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA).

-

Cell Culture: Plate human neuroblastoma SH-SY5Y cells in a 6-well plate at a density of 5x10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment: Expose cells to the desired concentrations of paraquat (e.g., 0.5 mM) for specified time periods (e.g., 24 or 48 hours).

-

Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM H₂DCF-DA in PBS at 37°C for 60 minutes in the dark.[10] H₂DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent H₂DCF.

-

Oxidation to Fluorescent DCF: In the presence of ROS (primarily H₂O₂), H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Quantification: Wash the cells three times with PBS. Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]

Core Mechanism 2: Mitochondrial Dysfunction

Mitochondria are both a primary source and a primary target of paraquat-induced oxidative stress.[11] The continuous production of ROS in the cytosol damages mitochondrial components. Furthermore, paraquat can accumulate in mitochondria, where it disrupts the electron transport chain (ETC). Studies suggest that Complex I and particularly Complex III of the ETC are involved in reducing paraquat, which then generates superoxide directly within the mitochondrial matrix.[6][11]

This mitochondrial-specific oxidative stress and direct inhibition of the ETC leads to several critical downstream events:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The integrity of the inner mitochondrial membrane is compromised, leading to a collapse of the proton gradient.[5][12]

-

Impaired ATP Synthesis: The dissipation of ΔΨm uncouples oxidative phosphorylation, drastically reducing the cell's energy supply.[6]

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: Sustained oxidative stress and Ca²⁺ dysregulation can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[5][13]

-

Release of Pro-Apoptotic Factors: The opening of the mPTP and damage to the outer mitochondrial membrane (via Bax/Bak-dependent channels) leads to the release of cytochrome c into the cytosol, initiating the caspase-dependent apoptotic cascade.[5][10]

Quantitative Data: Mitochondrial Membrane Potential

The loss of mitochondrial membrane potential (ΔΨm) is a key indicator of PQ-induced mitochondrial damage.

| Cell Line | Paraquat Conc. | Time Point | % Decrease in ΔΨm (vs. Control) | Reference |

| SH-SY5Y | 0.5 mM | 12 h | ~20% | [14] |

| SH-SY5Y | 0.5 mM | 24 h | ~35% | [14] |

| SH-SY5Y | 0.5 mM | 48 h | ~55% | [14] |

| RAW264.7 | 150 µM | 24 h | Significant depolarization observed | [10] |

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm can be assessed using cationic, lipophilic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 that accumulate in healthy mitochondria in a potential-dependent manner.

-

Cell Culture and Treatment: Culture and treat cells (e.g., SH-SY5Y) with paraquat as described previously.

-

Probe Loading: After treatment, incubate cells with 200 nM TMRE for 30 minutes at 37°C.[14] For JC-1, use a concentration of 2 µM for 30 minutes.[10]

-

Analysis (TMRE): In healthy, polarized mitochondria, TMRE accumulates and fluoresces brightly. Upon mitochondrial depolarization, TMRE disperses into the cytosol, leading to a decrease in fluorescence intensity. Measure fluorescence using a microplate reader (Ex: ~549 nm, Em: ~575 nm). A decrease in signal indicates a loss of ΔΨm.

-

Analysis (JC-1): In healthy mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm, often analyzed via flow cytometry.[10]

Core Mechanism 3: Neuroinflammation

Neuroinflammation, mediated primarily by microglia, is a critical component of paraquat's neurotoxic effects.[15] While some studies suggest PQ does not directly activate microglia, damaged neurons release danger-associated molecular patterns (DAMPs) that do.[16][17] However, other evidence indicates that a single exposure to paraquat is sufficient to increase the number of activated microglia in the substantia nigra, an event that "primes" the system for enhanced neurodegeneration upon subsequent exposures.[15][18]

Activated microglia can adopt different phenotypes, with the M1 (pro-inflammatory) state being particularly relevant to PQ toxicity.[19][20] M1 microglia release a host of damaging factors, including:

-

Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6, which can directly induce neuronal apoptosis.[20]

-

Reactive Oxygen/Nitrogen Species: Activated microglia upregulate NADPH oxidase, generating additional extracellular superoxide that can contribute to the redox cycling of paraquat and exacerbate oxidative stress on nearby neurons.[15][18]

This creates a self-perpetuating cycle where neuronal damage activates microglia, and activated microglia cause further neuronal damage.

Quantitative Data: Microglial Activation

Studies in mice demonstrate a time-dependent activation of microglia following paraquat administration.

| Model | Paraquat Regimen | Time Point | Observation | Reference |

| C57BL/6 Mice | 10 mg/kg, single i.p. | 2 days | Marked increase in Mac-1 mRNA in ventral mesencephalon | [18] |

| C57BL/6 Mice | 10 mg/kg, single i.p. | 7 days | Increased number of Mac-1 positive activated microglia in SNpc | [18] |

| C57BL/6 Mice | i.p. twice/week | 2 weeks | Increased CD68 expression (activated microglia marker) in SN | [19] |

| C57BL/6 Mice | i.p. twice/week | 4 weeks | Increased TNF-α and IL-6 levels in SN | [19] |

Experimental Protocol: Assessment of Microglial Activation

Microglial activation can be assessed in vivo using immunohistochemistry or in vitro using flow cytometry.

-

Animal Model: Administer paraquat (e.g., 10 mg/kg, i.p.) to C57BL/6 mice.[18] Sacrifice animals at desired time points.

-

Tissue Processing: Perfuse animals with saline followed by 4% paraformaldehyde. Collect brains, postfix, and cryoprotect in sucrose. Section the midbrain (e.g., at 40 µm) using a cryostat.

-

Immunohistochemistry:

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking buffer (e.g., normal goat serum in PBS with Triton X-100).

-

Incubate sections overnight at 4°C with a primary antibody against a microglial activation marker (e.g., rabbit anti-Iba1 or rat anti-Mac-1/CD11b).

-

Wash and incubate with an appropriate biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC kit).

-

Develop the signal using a chromogen like diaminobenzidine (DAB), which produces a brown stain.

-

-

Quantification: Identify activated microglia based on morphology (enlarged cell body, thickened and retracted processes) and robust immunoreactivity. Count the number of positive cells within a defined region, such as the substantia nigra pars compacta, using stereological methods.[18]

Core Mechanism 4: α-Synuclein Aggregation

Paraquat exposure has been shown to directly promote the pathology of α-synuclein, a protein whose aggregation into Lewy bodies is a defining feature of Parkinson's disease.[21] The mechanisms appear to be twofold:

-

Increased Expression: In mice, paraquat administration leads to a significant increase in the brain levels of α-synuclein protein.[21]

-

Accelerated Aggregation: In vitro studies show that paraquat markedly accelerates the rate of α-synuclein fibril formation in a dose-dependent manner.[21] Exposure in mice also leads to the formation of thioflavin S-positive aggregates containing α-synuclein within neurons of the substantia nigra.[21][22]

The oxidative stress induced by paraquat likely plays a role in this process, as oxidized/nitrated forms of α-synuclein are more prone to aggregation. More recent research also suggests that paraquat can shift the equilibrium of physiological α-synuclein tetramers towards aggregation-prone monomers.[23]

Experimental Models and Workflows

Studying paraquat neurotoxicity relies on established in vitro and in vivo models.

Conclusion for Drug Development

The multifaceted mechanism of paraquat-induced neurotoxicity underscores that a single-target therapeutic approach may be insufficient. The central role of redox cycling and oxidative stress highlights the potential for potent antioxidants and enhancers of endogenous defense systems (e.g., Nrf2 activators). The severe mitochondrial compromise suggests that strategies aimed at preserving mitochondrial integrity, preventing mPTP opening, and boosting cellular bioenergetics could be highly beneficial. Furthermore, the chronic neuroinflammatory component points to the utility of anti-inflammatory agents, particularly those that can modulate microglial polarization away from the toxic M1 phenotype. Finally, compounds that can inhibit the expression or aggregation of α-synuclein represent a key therapeutic avenue. A successful drug development strategy will likely involve a multi-target approach or combination therapy that simultaneously addresses oxidative stress, mitochondrial health, and neuroinflammation to protect dopaminergic neurons from environmental toxins like paraquat.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifactorial theory applied to the neurotoxicity of paraquat and paraquat-induced mechanisms of developing Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webpronews.com [webpronews.com]

- 4. How Paraquat Causes Neurological Damage Understanding Oxidative Stress Parkinson's Disease [smith-johnson.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of oxidative stress in paraquat-induced dopaminergic cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondria Are a Major Source of Paraquat-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. On the effects of paraquat on isolated mitochondria. Evidence that paraquat causes opening of the cyclosporin A-sensitive permeability transition pore synergistically with nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microglial activation as a priming event leading to paraquat-induced dopaminergic cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rotenone and Paraquat do not Directly Activate Microglia or Induce Inflammatory Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rotenone and paraquat do not directly activate microglia or induce inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microglial activation as a priming event leading to paraquat-induced dopaminergic cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A time-course study of microglial activation and dopaminergic neuron loss in the substantia nigra of mice with paraquat-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Paraquat modulates microglia M1/M2 polarization via activation of TLR4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The herbicide paraquat causes up-regulation and aggregation of alpha-synuclein in mice: paraquat and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

- 23. The Parkinson-Associated Toxin Paraquat Shifts Physiological α-Synuclein Tetramers toward Monomers That Can Be Calpain-Truncated and Form Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Paraquat Dichloride: A Technical Guide for Modeling Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraquat (B189505) dichloride (N,N′-dimethyl-4,4′-bipyridinium dichloride), commonly known as paraquat (PQ), is a non-selective, fast-acting herbicide widely recognized for its high toxicity.[1][2] Its potent ability to induce severe oxidative stress has made it an invaluable, albeit hazardous, tool in biomedical research. By generating a flood of reactive oxygen species (ROS) through a process of intracellular redox cycling, paraquat provides a robust model for studying the cellular mechanisms of oxidative damage and the efficacy of potential antioxidant therapies.[3][4][5] This guide offers an in-depth technical overview of paraquat's mechanism of action, its impact on cellular signaling, and detailed protocols for its application in experimental models of oxidative stress.

Core Mechanism of Action: The Redox Cycle

The toxicity of paraquat is fundamentally linked to its ability to undergo a continuous, one-electron reduction/oxidation cycle.[3][4] This process depletes cellular reducing equivalents, primarily NADPH, and generates a significant amount of superoxide (B77818) radicals (O₂•⁻), initiating a cascade of oxidative damage.[6][7]

-

Cellular Uptake: Paraquat is actively transported into cells. In the lungs, a primary target of toxicity, it accumulates via the polyamine uptake system.[8] In the brain, its structural similarity to the neurotoxin MPP+ allows it to be a substrate for the dopamine (B1211576) transporter (DAT), contributing to its neurotoxic effects.[7][9]

-

One-Electron Reduction: Inside the cell, the paraquat dication (PQ²⁺) accepts an electron from reductases, such as NADPH-cytochrome P450 reductase, to form the paraquat monocation radical (PQ•⁺).[6][10]

-

Superoxide Generation: This radical is highly unstable and rapidly auto-oxidizes in the presence of molecular oxygen (O₂), transferring its electron to form the superoxide radical (O₂•⁻) and regenerating the original PQ²⁺ dication.[6][10]

-

ROS Cascade: The regenerated PQ²⁺ is immediately available to repeat the cycle, creating a continuous and amplified production of superoxide. This superoxide can be further converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), which can then be transformed into the highly reactive hydroxyl radical (•OH) via the Fenton reaction.[3][6]

This relentless cycle places the cell under immense oxidative stress, overwhelming its antioxidant defenses and leading to widespread damage to lipids, proteins, and DNA.[3][7][11]

Key Signaling Pathways in Paraquat-Induced Oxidative Stress

The massive production of ROS by paraquat triggers a complex network of cellular stress responses and signaling pathways, which ultimately determine the cell's fate—either adaptation and survival or apoptosis and necrosis.[8][12]

A. Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to ROS, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of numerous antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][13] Studies show that low to moderate concentrations of paraquat activate this protective pathway.[13]

B. NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation. ROS can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines and mediators.[8][14] This contributes to the inflammatory component of paraquat-induced organ damage, particularly in the lungs.[14]

C. Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including JNK, p38, and ERK, are critical stress-activated kinases. Paraquat exposure activates these pathways, which are involved in regulating apoptosis, inflammation, and cell survival.[8][14] For instance, activation of the JNK pathway has been shown to be a significant contributor to paraquat-induced cell death.[14]

D. Mitochondrial Dysfunction and Apoptosis: Mitochondria are both a source and a target of paraquat-induced ROS. Paraquat disrupts the mitochondrial electron transport chain, leading to reduced ATP synthesis, mitochondrial membrane depolarization, and further ROS production.[10][15][16] This damage can trigger the intrinsic apoptosis pathway through the release of cytochrome c, activation of caspases, and the formation of the mitochondrial apoptosis-induced channel (MAC) and the mitochondrial permeability transition pore (mPTP).[16][17][18]

Data Presentation: Quantitative Effects of Paraquat

The following tables summarize quantitative data from various experimental models, illustrating the dose- and time-dependent effects of paraquat dichloride.

Table 1: In Vitro Models of Paraquat-Induced Oxidative Stress

| Cell Type | Paraquat Concentration | Exposure Time | Key Findings & Measured Markers |

| Primary cortical neurons | 5-10 µM | 24 h | Increased basal PMCA activity, abolished calmodulin sensitivity. No significant cell death.[6] |

| Primary cortical neurons | 25-100 µM | 24 h | Dose-dependent decrease in cell viability (viability at 100 µM was 36±8.5%). Inhibition of PMCA activity.[6] |

| Human embryonic neural progenitor cells (hNPCs) | 1 µM | 24 h | Significant increase in apoptosis. Upregulation of p21 and MT-III mRNA.[19][20] |

| Human embryonic neural progenitor cells (hNPCs) | 10 µM | 24 h | Significant increase in ROS production. Upregulation of p53 mRNA.[13][19] |

| Human embryonic neural progenitor cells (hNPCs) | 100 µM | 24 h | Significant increase in caspase-3 activity. Reduced cell viability.[19][20] |

| Caprine testicular tissue | 10 mM - 100 mM | 4 - 6 h | Increased Malondialdehyde (MDA) levels (0.191 ± 0.002 µmol/g at 100 mM). Decreased antioxidant capacity (FRAP). Increased apoptosis.[21] |

Table 2: In Vivo Models of Paraquat-Induced Oxidative Stress

| Animal Model | Administration Route & Dose | Duration | Key Findings & Measured Markers |

| Rats | Intraperitoneal (i.p.), 10 mg/kg | Weekly for one month | Decreased striatal cytochrome oxidase activity by 24%. Increased H₂O₂ production in mitochondria.[15] |

| Mice | 3 weekly injections | After 2nd injection | Significant loss of nigral dopaminergic neurons. Dramatic increase in 4-HNE (lipid peroxidation marker) positive neurons.[22] |

| Rats | Inhalation, 54 mg/m³ | 8 times, every other day | Significant increase in serum MDA and Nitrite (NO₂) levels. Increased serum IL-6.[23] |

| Rats | Gavage, 200 mg/kg | Single dose | Significant dose-dependent DNA damage in peripheral lymphocytes. Increased serum LDH.[24][25] |

| Greenfinches | Drinking water, 0.1 g/L - 0.2 g/L | N/A | Increase in one marker of oxidative damage (oxidised purines) and one marker of protection (total erythrocyte glutathione).[26] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline core protocols for inducing and assessing paraquat-mediated oxidative stress.

Protocol: Induction of Oxidative Stress in Cell Culture (e.g., hNPCs)

This protocol is based on methodologies described for human neural progenitor cells.[13][20]

-

Cell Culture: Culture immortalized hNPCs in a suitable medium (e.g., DMEM/F12) supplemented with growth factors and fetal bovine serum, maintained in a humidified incubator at 37°C with 5% CO₂.

-

Paraquat Stock Solution: Prepare a high-concentration stock solution of paraquat dichloride (e.g., 100 mM) in sterile, nuclease-free water or PBS. Filter-sterilize the stock solution.

-

Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). Allow cells to adhere and reach approximately 70-80% confluency.

-

Dosing: Dilute the paraquat stock solution in fresh culture medium to achieve final desired concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

-

Exposure: Remove the old medium from the cells and replace it with the paraquat-containing medium.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).

-

Harvesting and Analysis: After incubation, harvest the cells for downstream analysis.

-

Cell Viability: Use MTT, neutral red, or trypan blue exclusion assays.[16]

-

ROS Measurement: Use fluorescent probes like DCFH-DA.

-

Apoptosis: Use Annexin V/PI staining followed by flow cytometry or caspase activity assays.[20]

-

Gene/Protein Expression: Use qPCR or Western blotting to analyze markers like p53, Nrf2, HO-1, etc.[13]

-

Protocol: Induction of Neurodegeneration in a Mouse Model

This protocol is adapted from studies modeling Parkinson's disease features.[22][27]

-

Animal Model: Use adult male mice (e.g., C57BL/6), housed under standard laboratory conditions.

-

Paraquat Solution Preparation: Dissolve paraquat dichloride in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose).

-

Administration: Administer paraquat via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight.

-

Dosing Schedule: A common schedule involves repeated, intermittent exposure, such as one injection per week for three consecutive weeks, to model chronic exposure.[22]

-

Monitoring: Monitor animals regularly for signs of toxicity, including weight loss, behavioral changes, or distress.

-

Tissue Collection: At the end of the study period, euthanize the animals according to approved ethical guidelines. Perfuse transcardially with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect the brain regions of interest (e.g., substantia nigra, striatum) and flash-freeze in liquid nitrogen for biochemical analysis.[28]

-

Analysis:

-

Neurodegeneration: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons.[22]

-

Oxidative Damage: Use antibodies against markers like 4-HNE or nitrotyrosine for immunohistochemical analysis.[22]

-

Inflammation: Stain for microglial activation markers like Iba1.[28]

-

Protocol: Measurement of Oxidative Stress Biomarkers

A. Lipid Peroxidation (MDA Assay): [21][24]

-

Sample Preparation: Homogenize tissue samples or use cell lysates/serum.

-

Reaction: Mix the sample with a solution containing thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture (e.g., 95°C for 60 minutes) to allow malondialdehyde (MDA) to react with TBA, forming a pink-colored adduct.

-

Measurement: Cool the samples, centrifuge to remove precipitates, and measure the absorbance of the supernatant at ~532 nm.

-

Quantification: Calculate the MDA concentration using an extinction coefficient or by comparing to a standard curve.

B. Total Antioxidant Capacity (FRAP Assay): [21]

-

Reagent Preparation: Prepare a fresh FRAP (Ferric Reducing Antioxidant Power) reagent containing TPTZ, FeCl₃, and an acetate (B1210297) buffer.

-

Reaction: Add the sample (e.g., tissue extract, plasma) to the FRAP reagent. The antioxidants in the sample will reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form.

-

Measurement: Measure the absorbance of the resulting blue-colored complex at ~593 nm after a short incubation period (e.g., 4 minutes) at 37°C.

-

Quantification: Compare the change in absorbance to a standard curve prepared with a known antioxidant like FeSO₄.

References

- 1. Diagnostic Aspects of Paraquat in the Forensic Toxicology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paraquat - Wikipedia [en.wikipedia.org]

- 3. brieflands.com [brieflands.com]

- 4. Paraquat: model for oxidant-initiated toxicity. | Semantic Scholar [semanticscholar.org]

- 5. Paraquat: model for oxidant-initiated toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 6. Effects of Paraquat-induced Oxidative Stress on the Neuronal Plasma Membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Signaling pathways involved in paraquat-induced pulmonary toxicity: Molecular mechanisms and potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rosj.org [rosj.org]

- 13. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Paraquat induces behavioral changes and cortical and striatal mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paraquat Induces Cell Death Through Impairing Mitochondrial Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Paraquat Induces Cell Death Through Impairing Mitochondrial Membrane Permeability - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. Paraquat inhibits cell viability via enhanced oxidative stress and apoptosis in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effective attenuation of Paraquat induced oxidative stress and Genotoxicity in testicular germ cells by vitamin E in Caprines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of oxidative stress in paraquat-induced dopaminergic cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Paraquat-induced systemic inflammation and increased oxidative markers in rats improved by Zataria multiflora extract and carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.biologists.com [journals.biologists.com]

- 27. researchgate.net [researchgate.net]

- 28. Paraquat Exposure Increases Oxidative Stress Within the Dorsal Striatum of Male Mice With a Genetic Deficiency in One-carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Paraquat Dichloride: A Technical Overview of its Physicochemical Properties, Toxicological Mechanisms, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraquat (B189505) dichloride is a widely used, non-selective contact herbicide valued for its rapid action. However, its high toxicity to humans and animals necessitates a thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its detection. This technical guide provides an in-depth overview of paraquat dichloride, focusing on its core physicochemical characteristics, the molecular pathways it perturbs, and detailed experimental protocols for its quantification in biological matrices.

Core Physicochemical Data

The fundamental chemical and physical properties of paraquat dichloride are summarized below.

| Property | Value | Reference |

| CAS Number | 1910-42-5 | [1][2] |

| Molecular Weight | 257.16 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ | [1][2] |

| Synonyms | N,N′-dimethyl-4,4′-bipyridinium dichloride, Methyl viologen dichloride | [4] |

| Appearance | Yellow solid with a faint, ammonia-like odor.[1] | |

| Solubility | Soluble in water. | [5] |

| Stability | Stable in acidic and neutral solutions, but readily hydrolyzed in alkaline media.[1] |

Toxicological Profile and Mechanism of Action

Paraquat's toxicity is primarily driven by its ability to undergo redox cycling, a process that generates large amounts of reactive oxygen species (ROS), leading to severe oxidative stress.[6][7]

Upon entering a biological system, the paraquat dication (PQ²⁺) is reduced by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form the paraquat radical cation (PQ⁺•).[7] This radical then rapidly reacts with molecular oxygen to regenerate the paraquat dication and produce a superoxide (B77818) anion (O₂⁻•). This futile cycle consumes cellular reducing equivalents, particularly NADPH, and continuously generates superoxide radicals.[6]

The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to:

-

Lipid Peroxidation: Damage to cellular membranes, including the plasma membrane and mitochondrial membranes.[3][6]

-

Mitochondrial Dysfunction: Paraquat-induced oxidative stress can lead to mitochondrial damage, impairing cellular energy production and releasing pro-apoptotic factors.[5][7]

-

DNA Damage: ROS can directly damage DNA, leading to mutations and cellular dysfunction.[3]

-

Activation of Pro-inflammatory and Apoptotic Signaling Pathways: Oxidative stress triggers a cascade of signaling events that can result in inflammation and programmed cell death (apoptosis).[7][8]

Signaling Pathways Implicated in Paraquat Toxicity

Several key signaling pathways are involved in the cellular response to paraquat-induced oxidative stress. Understanding these pathways is crucial for identifying potential therapeutic targets.

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes through the Antioxidant Response Element (ARE).[1] Studies have shown that low concentrations of paraquat can activate the Nrf2 pathway as a protective response. However, at higher concentrations, this protective mechanism is overwhelmed.[1]

-

MAPK, PI3K/AKT, mTOR, and Wnt/β-catenin Pathways: These pathways are intricately involved in cell survival, proliferation, and apoptosis. Paraquat has been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals.[2] For instance, paraquat can activate the MAPK pathway while suppressing the pro-survival PI3K/AKT pathway, thereby promoting apoptosis.[2]

Experimental Protocols

Accurate quantification of paraquat in biological samples is critical for toxicological studies and clinical diagnostics. Below are detailed methodologies for its analysis.

Quantification of Paraquat in Biological Samples via LC-MS/MS

This protocol describes a common and highly sensitive method for the determination of paraquat in samples such as blood, urine, and tissue homogenates.

1. Sample Preparation and Extraction

-

Objective: To extract paraquat from the biological matrix and remove interfering substances.

-

Procedure:

-

To 1 mL of the biological sample (e.g., plasma, urine, or tissue homogenate), add an internal standard.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid).

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

The resulting supernatant, containing paraquat, is carefully collected.

-

For cleaner samples, solid-phase extraction (SPE) can be employed. The supernatant is loaded onto an appropriate SPE cartridge, washed, and then the paraquat is eluted with a suitable solvent.[9]

-

2. Chromatographic Separation

-

Objective: To separate paraquat from other components in the extracted sample before detection.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like paraquat.[10]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[10] A gradient elution is commonly used to achieve optimal separation.[10]

3. Mass Spectrometric Detection

-

Objective: To specifically detect and quantify paraquat.

-

Instrumentation: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Method: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for paraquat and the internal standard are monitored.

4. Data Analysis and Quantification

-

Procedure:

-

A calibration curve is generated by analyzing a series of standards with known concentrations of paraquat.

-

The peak area ratio of paraquat to the internal standard is plotted against the concentration of the standards.

-

The concentration of paraquat in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

-

Spectrophotometric Determination of Paraquat

A simpler, though less sensitive, method for paraquat quantification involves its reduction to a colored radical ion.

1. Principle

Paraquat is reduced in an alkaline medium by a reducing agent, such as sodium dithionite (B78146) or glucose, to form a stable blue-colored radical ion.[11] The intensity of the blue color, which is proportional to the paraquat concentration, is then measured using a spectrophotometer.[11]

2. Procedure

-

An aliquot of the sample extract is mixed with an alkaline solution.

-

A reducing agent is added, and the solution is incubated to allow for color development.

-

The absorbance of the solution is measured at the wavelength of maximum absorbance for the blue radical ion (around 600 nm).[11]

-

The concentration of paraquat is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of paraquat.

Conclusion

This guide has provided a comprehensive technical overview of paraquat dichloride, encompassing its fundamental properties, the intricate molecular mechanisms underlying its toxicity, and detailed protocols for its analytical determination. A thorough understanding of these aspects is paramount for researchers and professionals working in toxicology, drug development, and environmental science to mitigate its harmful effects and develop potential therapeutic interventions.

References

- 1. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paraquat and Parkinson’s Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Crosstalk between Mitochondrial Fission and Oxidative Stress in Paraquat-Induced Apoptosis in Mouse Alveolar Type II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paraquat - Wikipedia [en.wikipedia.org]

- 7. Medical management of paraquat ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways involved in paraquat-induced pulmonary toxicity: Molecular mechanisms and potential therapeutic drugs [ouci.dntb.gov.ua]

- 9. Determination of paraquat in biologic materials by a simplified solid phase extraction and spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. scispace.com [scispace.com]

The Solubility Profile of Paraquat Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of paraquat (B189505) dichloride in water and various organic solvents. The information is compiled from various scientific sources to assist researchers and professionals in laboratory and development settings.

Core Chemical Properties

Paraquat dichloride (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a quaternary ammonium (B1175870) compound widely used as a non-selective contact herbicide.[1][2] In its pure form, it appears as colorless to yellow, odorless, hygroscopic crystals.[1][3][4] Its chemical structure, being an organic chloride salt, dictates its solubility characteristics.[1]

Quantitative Solubility Data

The solubility of paraquat dichloride is a critical parameter for its formulation, application, and environmental fate. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Type | Solubility | Temperature | pH | Source |

| Water | Polar Protic | 620,000 mg/L (620 mg/mL) | 20 °C | 7 | [5] |

| ≥ 100 mg/mL | 19 °C (66 °F) | Not Specified | [3][6][7] | ||

| "Very Soluble" / "Miscible" | Not Specified | Not Specified | [4][8] | ||

| Methanol | Polar Protic | "Slightly Soluble" / "Highly Soluble" | Not Specified | Not Specified | [1][9] |

| Lower Alcohols | Polar Protic | "Slightly Soluble" / "Sparingly Soluble" | Not Specified | Not Specified | [4][10] |

| Ethanol | Polar Protic | "Less Soluble" | Not Specified | Not Specified | [9] |

| Acetone | Polar Aprotic | 100 mg/L | 20 °C | Not Specified | [5] |

| "Less Soluble" | Not Specified | Not Specified | [9] | ||

| Toluene | Non-Polar | 100 mg/L | 20 °C | Not Specified | [5] |

| Ethyl Acetate | Moderately Polar | 100 mg/L | 20 °C | Not Specified | [5] |

| Hydrocarbons | Non-Polar | "Insoluble" | Not Specified | Not Specified | [4][9][10] |

Solubility Rationale and Visualization

Paraquat dichloride is an ionic salt, making it highly polar. This inherent polarity governs its solubility behavior based on the principle of "like dissolves like." It is highly soluble in polar solvents, most notably water, and shows poor solubility in non-polar organic solvents such as hydrocarbons.[4][9][10]

Caption: Logical flow of paraquat dichloride's solubility.

Experimental Protocol for Solubility Determination

While specific protocols for paraquat dichloride were not detailed in the reviewed literature, a standardized methodology for determining the solubility of a test chemical is presented below. This protocol is based on a general approach for in vitro cytotoxicity testing and can be adapted for specific laboratory needs.[11]

Objective: To determine the maximum soluble concentration of a test chemical in a given solvent by visual observation.

Materials:

-

Test Chemical (Paraquat Dichloride)

-

Solvents of interest (e.g., Deionized Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Glass test tubes or vials

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes

Procedure:

-

Preparation of Stock Concentration:

-

Weigh approximately 10 mg of the test chemical into a glass tube.

-

Add the primary solvent (e.g., water) in a small volume to achieve a high starting concentration (e.g., 20 mg/mL).[11]

-

-

Solubilization Attempts (Mechanical Sequence):

-

Vortexing: Mix the solution vigorously on a vortex mixer for 30-60 seconds.

-

Sonication: Place the tube in a sonicator bath for 1-5 minutes to aid dissolution through cavitation.

-

Incubation: If necessary, incubate the sample at a controlled temperature (e.g., 37°C) for a defined period, followed by another round of vortexing.

-

-

Visual Assessment:

-

After each mechanical step, visually inspect the solution against a light source.

-

A chemical is considered soluble if the solution is clear with no visible particulates, cloudiness, or precipitate.[11]

-

-

Tiered Dilution for Insoluble Compounds:

-

If the chemical is not fully dissolved at the initial high concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., from 20 mg/mL to 2 mg/mL).[11]

-

Repeat the solubilization attempts (Step 2) and visual assessment (Step 3).

-

Continue this process of serial dilution until the chemical completely dissolves or the desired lower concentration limit is reached.

-

-

Testing in Alternative Solvents:

-

If the chemical proves insoluble in the primary solvent (e.g., water), the procedure should be repeated with alternative solvents in order of decreasing polarity (e.g., ethanol, DMSO, acetone).[11]

-

Workflow Visualization:

Caption: Experimental workflow for solubility determination.

References

- 1. Paraquat dichloride CAS#: 1910-42-5 [m.chemicalbook.com]

- 2. Paraquat - Wikipedia [en.wikipedia.org]

- 3. Paraquat dichloride | C12H14Cl2N2 | CID 15938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Paraquat dichloride [sitem.herts.ac.uk]

- 6. PARAQUAT DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. restoredcdc.org [restoredcdc.org]

- 9. Page loading... [guidechem.com]

- 10. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Paraquat Dichloride-Induced Model of Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the paraquat (B189505) (PQ) dichloride-induced model of Parkinson's Disease (PD), a widely utilized neurotoxicant model that recapitulates key pathological features of the human disease. Paraquat's structural similarity to the known dopaminergic neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has made it a subject of intense study.[1][2] Epidemiological studies have suggested a link between chronic paraquat exposure and an increased risk of developing PD.[3][4] This model is instrumental in investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies.

Systemic administration of paraquat in animal models leads to the selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a primary pathological hallmark of PD.[3][5][6] The underlying mechanisms of this neurotoxicity are multifactorial, primarily driven by oxidative stress, mitochondrial dysfunction, neuroinflammation, and the aggregation of α-synuclein.[3][7][8]

Core Mechanisms of Paraquat Neurotoxicity

Paraquat exerts its toxic effects through a complex cascade of intracellular events. After crossing the blood-brain barrier, it enters dopaminergic neurons, in part via the dopamine (B1211576) transporter (DAT).[6] Inside the neuron, paraquat undergoes redox cycling, a process that generates a massive amount of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[7][9] This overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.[9][10]

This oxidative stress triggers several downstream pathological events:

-

Mitochondrial Dysfunction: Paraquat is known to interfere with mitochondrial respiration, particularly by accepting electrons from complex I of the electron transport chain.[11][12] This disrupts ATP production, increases ROS generation from within the mitochondria, and can lead to mitochondrial membrane permeabilization, releasing pro-apoptotic factors like cytochrome c.[11][13]

-

Neuroinflammation: Paraquat exposure activates microglia, the resident immune cells of the brain.[7][14] Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins, which contribute to a chronic neuroinflammatory state that exacerbates neuronal damage.[7][14]

-

α-Synuclein Aggregation: The herbicide promotes the up-regulation and aggregation of the α-synuclein protein.[7][15] These protein clumps form Lewy bodies, a characteristic pathological feature of PD.[8] Oxidative stress can directly modify α-synuclein, making it more prone to misfolding and aggregation.[15] Recent studies also indicate that paraquat can shift the balance from physiological α-synuclein tetramers towards aggregation-prone monomers.[16]

-

Apoptotic Cell Death: The culmination of these insults—oxidative damage, energy failure, inflammation, and protein aggregation—activates apoptotic signaling pathways, leading to programmed cell death of dopaminergic neurons.[6] Key pathways implicated include the c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways.[6][7][17]

Experimental Protocols & Methodologies

Standardized protocols are crucial for reproducibility in the paraquat model. Below are detailed methodologies for key experimental phases.

Animal Model and Paraquat Administration

-

Animal Model: Adult C57BL/6 mice are commonly used due to their characterized response to neurotoxicants.[1][5] Wistar rats are also utilized.[18] Animals are typically housed under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

-

Paraquat Dichloride Preparation: Paraquat dichloride (Sigma-Aldrich or equivalent) is dissolved in sterile 0.9% saline to the desired concentration. The solution should be freshly prepared.

-

Administration Protocol: The most common route is intraperitoneal (i.p.) injection. A typical chronic dosing regimen involves administering 10 mg/kg of paraquat i.p. once or twice weekly for a period of 3 to 8 weeks.[14][19][20] Continuous administration via osmotic minipumps has also been developed to ensure a steady, low-dose exposure.[21]

Behavioral Assessment

Behavioral tests are performed to quantify motor and cognitive deficits, which are analogous to the symptoms of PD.[22][23] Testing is typically conducted at baseline (before paraquat administration) and at the end of the treatment period.

-

Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded. Paraquat-treated mice often show a significantly reduced falling time.[14]

-

Open Field Test: This test measures general locomotor activity and exploratory behavior. Animals are placed in an open arena, and parameters such as the total distance traveled, number of line crossings, and rearing frequency are recorded using an automated tracking system. A reduction in these activities indicates motor deficits.[18][20]

-

Y-Maze Test: This test evaluates spatial working memory. The test relies on the innate tendency of rodents to explore novel environments. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations. A decrease in this percentage suggests cognitive impairment.[20]

-

Grip Strength Test: This test measures forelimb muscle strength. The animal is allowed to grasp a horizontal bar connected to a force gauge, and the peak force exerted before losing its grip is recorded.[14]

Histopathological and Biochemical Analysis

Following the final behavioral assessments, animals are euthanized, and brain tissue is collected for analysis.

-

Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH): This is the gold standard for quantifying the loss of dopaminergic neurons. Brains are fixed, sectioned, and stained with an antibody against TH, the rate-limiting enzyme in dopamine synthesis. The number of TH-positive neurons in the SNpc is then counted using stereological methods to determine the percentage of neuronal loss compared to control animals.[5][19]

-

Measurement of Striatal Dopamine: High-Performance Liquid Chromatography (HPLC) is used to measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum. A significant reduction in striatal dopamine is a key indicator of dopaminergic terminal degeneration.[1]

-

Western Blotting: This technique is used to quantify the levels of specific proteins. Key targets include α-synuclein (to assess upregulation and aggregation), markers of oxidative stress (e.g., 4-HNE), and inflammatory proteins.[10][24]

-

ELISA: Enzyme-linked immunosorbent assays are used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α) in brain tissue homogenates or serum.[20]

Quantitative Data Presentation

The following tables summarize quantitative outcomes reported in the literature for the paraquat-induced PD model.

Table 1: Representative Paraquat Administration Protocols

| Animal Model | Paraquat Dose | Administration Route & Frequency | Duration | Reference |

|---|---|---|---|---|

| C57BL/6J Mice | 10 mg/kg | i.p., twice per week | 3 weeks | [20] |

| C57BL/6 Mice | 10 mg/kg | i.p., once per week | 3 weeks | [19] |

| C57BL/6J Mice | Not specified | Systemic | 8 weeks | [14] |

| Wistar Rats | 10 mg/kg | i.p., twice per week | 3 weeks | [18] |

| Rats | Low dose (not specified) | s.c., via osmotic minipumps | 5-8 weeks |[21] |

Table 2: Key Pathological and Biochemical Outcomes

| Outcome Measure | Brain Region | % Change vs. Control | Timepoint / Model | Reference |

|---|---|---|---|---|

| Dopaminergic Neuron Number (TH+) | Substantia Nigra | ↓ 25% | Mice, 10 mg/kg for 3 weeks | [19] |

| Dopaminergic Neuron Number (TH+) | Substantia Nigra | ↓ 41% | Rats, chronic low dose | [21] |

| Striatal Dopamine Levels | Striatum | ↓ 18% | Rats, chronic low dose (5 weeks) | [21] |

| Striatal Dopamine Levels | Striatum | ↓ 40% | Rats, chronic low dose (8 weeks) | [21] |

| α-Synuclein Levels | Brain | Significantly Increased | Mice, weekly injections | [15] |

| Lipid Peroxidation (4-HNE) | Substantia Nigra | Dramatically Increased | Mice, after 2nd injection | [10] |

| TNF-α Generation | Midbrain | Significantly Increased | Mice, 10 mg/kg for 3 weeks | [20] |

| GSH Activity | Midbrain | Deficit | Mice, 10 mg/kg for 3 weeks |[20] |

Table 3: Common Behavioral Test Outcomes

| Behavioral Test | Key Finding in Paraquat-Treated Animals | Animal Model | Reference |

|---|---|---|---|

| Rotarod | Significant reduction in latency to fall | Mice | [14] |

| Open Field | Significant reduction in ambulatory/locomotor activity | Mice | [1][5][20] |

| Grip Strength | Significant reduction in muscle strength | Mice | [14] |

| Y-Maze | Significant decrease in percentage of spontaneous alternations | Mice | [20] |

| Suspension Test | Significant reduction in suspension score | Mice |[14] |

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Paraquat (herbicide) as a cause of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paraquat elicited neurobehavioral syndrome caused by dopaminergic neuron loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paraquat and Parkinson’s Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. Does Paraquat Cause Parkinson's Disease? | Class Action 101 [classaction101.com]

- 9. How Paraquat Causes Neurological Damage Understanding Oxidative Stress Parkinson's Disease [smith-johnson.com]

- 10. Role of oxidative stress in paraquat-induced dopaminergic cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondria Are a Major Source of Paraquat-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paraquat Induces Cell Death Through Impairing Mitochondrial Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paraquat exposure induces Parkinsonism by altering lipid profile and evoking neuroinflammation in the midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The herbicide paraquat causes up-regulation and aggregation of alpha-synuclein in mice: paraquat and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Parkinson-Associated Toxin Paraquat Shifts Physiological α-Synuclein Tetramers toward Monomers That Can Be Calpain-Truncated and Form Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Behavioral and Histopathological Consequences of Paraquat Intoxication in Mice: Effects of α-Synuclein Over-Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glimepiride prevents paraquat-induced Parkinsonism in mice: involvement of oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Paraquat Exposure Increases Oxidative Stress Within the Dorsal Striatum of Male Mice With a Genetic Deficiency in One-carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation of Paraquat Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraquat (B189505) dichloride (1,1'-dimethyl-4,4'-bipyridinium dichloride), a widely used non-selective contact herbicide, is a compound of significant interest due to its high efficacy and notable toxicity.[1] Its environmental fate and persistence are dictated by its chemical stability and the various degradation pathways it can undergo. This technical guide provides a comprehensive overview of the stability of paraquat dichloride under different conditions and details the mechanisms and experimental protocols related to its degradation.

Chemical Stability of Paraquat Dichloride

Paraquat dichloride is a crystalline solid that is highly soluble in water.[2] Its stability is significantly influenced by the pH of the medium.

Influence of pH:

Influence of Light:

The neat chemical may be sensitive to light.[3] In aqueous solutions, paraquat dichloride can be photochemically decomposed by UV irradiation.[3]

Thermal Stability:

Paraquat dichloride decomposes at high temperatures, around 300°C.[3]

Degradation of Paraquat Dichloride

The degradation of paraquat dichloride can occur through several pathways, including photodegradation, microbial degradation, and advanced oxidation processes.

Photodegradation

Photodegradation is a significant pathway for the breakdown of paraquat dichloride in the environment. This can occur through direct photolysis by UV light or be accelerated by the presence of a photocatalyst.

UV Irradiation: Studies have shown that UV light can degrade paraquat dichloride. For instance, one study observed a 40.4% degradation of a 30 ppm paraquat solution under UV light.

Photocatalytic Degradation: The efficiency of photodegradation can be significantly enhanced by using semiconductor photocatalysts like titanium dioxide (TiO₂). The addition of dopants such as iron (Fe) to TiO₂ can further increase its photocatalytic activity under visible and sunlight irradiation. In one study, the addition of a TiO₂-Fe catalyst led to a 98.4% degradation of a 30 ppm paraquat solution within 75 minutes under sunlight.

Microbial Degradation

Microorganisms in soil and water can play a role in the degradation of paraquat dichloride, although the herbicide is known for its strong adsorption to soil particles, which can reduce its bioavailability for microbial breakdown.[6] Several bacterial and fungal species have been identified that can degrade paraquat. The half-life of paraquat in soil can be as long as 1000 days.[2]

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes involve the generation of highly reactive hydroxyl radicals that can effectively degrade recalcitrant organic compounds like paraquat dichloride. Sonocatalytic degradation is one such AOP. In a study using a ZnO/Fe₃O₄ catalyst under ultrasonic irradiation, a 96.1% degradation of a 10 ppm paraquat solution was achieved within 60 minutes.[7]

Quantitative Data on Paraquat Dichloride Degradation

The following tables summarize quantitative data from various studies on the degradation of paraquat dichloride under different experimental conditions.

| Degradation Method | Initial Concentration | Catalyst/Conditions | Duration | Degradation Efficiency (%) | Reference |

| Photocatalysis (Sunlight) | 30 ppm | 0.5 g TiO₂-Fe in 50 mL solution | 75 minutes | 98.4 | |

| Photolysis (UV Light) | 30 ppm | UV lamp | 75 minutes | 40.4 | |

| Sonocatalysis (Ultrasonic) | 10 ppm | 0.75 g/L ZnO/Fe₃O₄, 70W US power, pH 6 | 60 minutes | 96.1 | [7] |

| Adsorption | 75-125 mg/L | 8.0 g/L activated date stone carbon, pH 9.0 | 140 minutes | Not specified | [8] |

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS | Cotton, Sugarcane | 0.05 mg/kg | 70-120 | [2] |

| HPLC-UV | Water | 0.8 µg/L | Not specified | [9] |

Experimental Protocols

Protocol for Photocatalytic Degradation of Paraquat Dichloride

This protocol is based on the methodology described for the photocatalytic degradation of paraquat dichloride using a TiO₂-Fe nanopowder catalyst under light irradiation.

1.1. Materials and Reagents:

-

Paraquat dichloride standard

-

Titanium (IV) isopropoxide (TTIP)

-

Iron (III) chloride (FeCl₃)

-

Ethanol

-

Deionized water

-

UV lamp (e.g., 10 watt)

-

Halogen lamp (e.g., 1000 watt) or natural sunlight

-

Magnetic stirrer and stir bars

-

Reaction vessel (e.g., beaker)

-

UV-Vis Spectrophotometer

1.2. Catalyst Preparation (Sol-Gel Method):

-

Prepare a solution of TTIP in ethanol.

-

Prepare an aqueous solution of FeCl₃.

-

Add the FeCl₃ solution to the TTIP solution under vigorous stirring to form a sol.

-

Continue stirring until a gel is formed.

-

Dry the gel to obtain the TiO₂-Fe nanopowder.

-

Characterize the catalyst using appropriate techniques (e.g., XRD, DRS).

1.3. Photodegradation Experiment:

-

Prepare a stock solution of paraquat dichloride (e.g., 100 ppm) in deionized water.

-

From the stock solution, prepare a working solution of the desired concentration (e.g., 30 ppm).

-

Add a specific amount of the TiO₂-Fe catalyst to a known volume of the paraquat solution (e.g., 0.5 g of catalyst to 50 mL of solution).

-

Place the reaction vessel on a magnetic stirrer and begin stirring.

-

Irradiate the solution using a UV lamp, halogen lamp, or sunlight.

-

At predetermined time intervals (e.g., 0, 15, 30, 45, 60, 75 minutes), withdraw an aliquot of the solution.

-

Centrifuge or filter the aliquot to remove the catalyst particles.

-

Analyze the supernatant for the concentration of paraquat dichloride using a UV-Vis spectrophotometer at its maximum absorption wavelength (λmax ≈ 257-290 nm).[10]

1.4. Data Analysis:

-

Create a calibration curve using standard solutions of paraquat dichloride of known concentrations.

-